3-(2,4-dichlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,4-DICHLOROPHENYL)-6-(4-FLUOROSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a synthetic compound belonging to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, featuring both triazole and thiadiazole rings, contributes to its significant pharmacological potential.
Preparation Methods
The synthesis of 3-(2,4-DICHLOROPHENYL)-6-(4-FLUOROSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazolothiadiazole core.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(2,4-DICHLOROPHENYL)-6-(4-FLUOROSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2,4-DICHLOROPHENYL)-6-(4-FLUOROSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis and death . In anticancer applications, the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 3-(2,4-DICHLOROPHENYL)-6-(4-FLUOROSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE include other triazolothiadiazoles such as:
3-(2,4-DICHLOROPHENYL)-6-(4-METHOXYSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: This compound has a methoxy group instead of a fluorine atom, which may alter its biological activity and chemical reactivity.
3-(2,4-DICHLOROPHENYL)-6-(4-CHLOROSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: The presence of a chlorine atom instead of fluorine can impact the compound’s pharmacokinetics and potency.
The uniqueness of 3-(2,4-DICHLOROPHENYL)-6-(4-FLUOROSTYRYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H9Cl2FN4S |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H9Cl2FN4S/c18-11-4-7-13(14(19)9-11)16-21-22-17-24(16)23-15(25-17)8-3-10-1-5-12(20)6-2-10/h1-9H/b8-3+ |
InChI Key |
BIAJONSGHPWJCT-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl)F |
Origin of Product |
United States |
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